
4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide” can be analyzed using computational studies . The parameters involved in quantum chemical calculations include energy gap, EHOMO, ELUMO, absolute electronegativity, electrophilicity, softness, global hardness, energy gap, ionization energy, electron affinity, and dipole moment .Applications De Recherche Scientifique
Biochemical Interactions and Binding Studies
One study focused on synthesizing p-hydroxycinnamic acid amides, including compounds structurally related to "4-cyano-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide." These compounds were investigated for their interaction with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research provides insights into the binding efficiency and mechanism of these compounds with protein models, which is crucial for understanding their biochemical behavior and potential therapeutic applications (Meng et al., 2012).
Antibacterial and Antifungal Activity
Research into sulfonamide-derived compounds, which share a functional group with the chemical , demonstrated their synthesis along with their transition metal complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains. This study suggests the potential of sulfonamide derivatives in developing new antibacterial and antifungal agents (Chohan & Shad, 2011).
Carbonic Anhydrase Inhibition for Therapeutic Use
A study synthesized 4-amino-N-(4-sulfamoylphenyl)benzamide derivatives, which are structurally similar to the query compound, and tested them as inhibitors of the metalloenzyme carbonic anhydrase. This enzyme plays a significant role in physiological processes like respiration and pH homeostasis. The compounds showed potent inhibitory activity against certain isoforms of carbonic anhydrase, indicating potential therapeutic applications in conditions where modulation of this enzyme's activity is beneficial (Ulus et al., 2013).
Advanced Material Development
The compound and its derivatives have implications in the development of advanced materials, such as in the synthesis of new polyimides based on flexible diamine. These materials are noted for their excellent solubility in various organic solvents and their high thermal stability, making them suitable for applications in high-performance polymers and electronics (Liaw et al., 2001).
Antibacterial Agent Synthesis
Another line of research explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the chemical structure of interest, aiming to develop new antibacterial agents. This work underscores the ongoing efforts to combat antibiotic resistance through the discovery of new compounds with antibacterial properties (Azab et al., 2013).
Propriétés
IUPAC Name |
4-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-13-11-14(2)23-20(22-13)25-29(27,28)18-9-7-17(8-10-18)24-19(26)16-5-3-15(12-21)4-6-16/h3-11H,1-2H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHBGLBYGRCKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

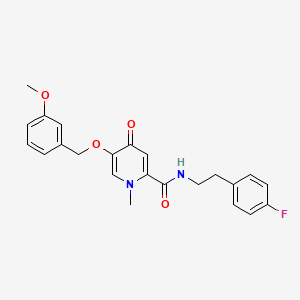


![7-[(3-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2872582.png)
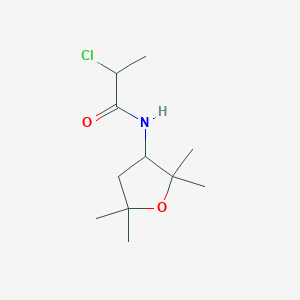
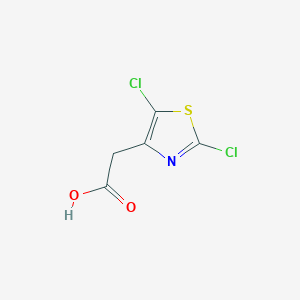
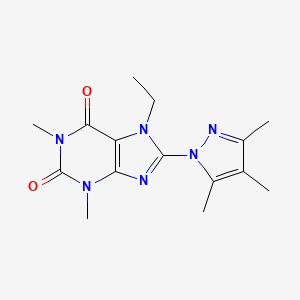
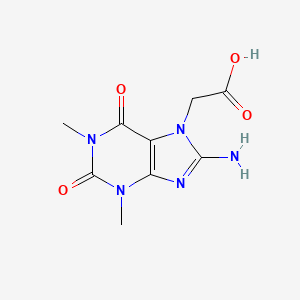

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2872590.png)

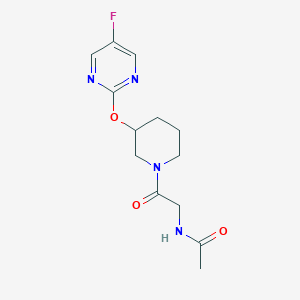

![N-{[(2-cyanophenyl)methylidene]amino}guanidine hydrochloride](/img/structure/B2872598.png)